Kinase Inhibition Potential: Class-Level Inference from Pyridazine-3-Carboxamide Derivatives
While direct comparative data for 6-(Methylamino)pyridazine-3-carboxylic Acid is limited in primary literature, the pyridazine-3-carboxylic acid scaffold is a privileged structure in kinase inhibitor design. For instance, the structurally related pyridazine-3-carboxamide derivative RO9021 (CAS 1446790-62-0) exhibits potent inhibition of spleen tyrosine kinase (SYK) with an IC50 of 5.6 nM . This demonstrates the scaffold's capacity for high-affinity kinase engagement, a property likely influenced by the 6-position substitution. The methylamino group in the target compound provides a unique hydrogen-bond donor/acceptor profile that may differentiate its kinase selectivity profile compared to unsubstituted or dimethylamino analogs.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available for this specific compound; inferred from scaffold potential. |
| Comparator Or Baseline | RO9021 (pyridazine-3-carboxamide derivative) |
| Quantified Difference | RO9021 exhibits an IC50 of 5.6 nM against SYK. |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For medicinal chemistry programs targeting kinases, the pyridazine-3-carboxylic acid scaffold is validated; the 6-methylamino substitution offers a distinct vector for optimizing selectivity and potency.
